Confirmed Identity as Major Urinary Metabolite of Tetrahydro-Gamma-Carboline Antipsychotics in Rats
In a defined rodent metabolism study, oral administration of 8-fluoro-2,3,4,5-tetrahydro-2-[3-(3-pyridinyl)propyl]-1H-pyrido[4,3-b]indole at 100 mg/kg to rats resulted in isolation of several urinary metabolites. The gamma-carboline N-oxide (structurally corresponding to the 2H-pyrido[4,3-b]indol-2-ol core) was identified by TiCl₃ reduction back to the parent drug, mass spectrometry, and NMR as one of the major metabolites. Its infrared spectrum was demonstrated to be identical to that of synthetically prepared pyridine N-oxide reference material [1]. In contrast, the non-N-oxide parent gamma-carboline and the fully reduced tetrahydro analog are not detected as this specific N-oxygenated metabolite species under the same conditions. This establishes 2H-pyrido[4,3-b]indol-2-ol as a structurally authenticated metabolite standard, whereas the non-N-oxide parent cannot serve this analytical role.
| Evidence Dimension | Metabolic identification status (major urinary metabolite vs. synthetic precursor) |
|---|---|
| Target Compound Data | Identified as major urinary metabolite; confirmed by TiCl₃ reduction, MS, NMR, and IR matching with synthetic standard [1] |
| Comparator Or Baseline | Parent tetrahydro-gamma-carboline drug (8-fluoro-2,3,4,5-tetrahydro-2-[3-(3-pyridinyl)propyl]-1H-pyrido[4,3-b]indole): dosed compound, not a metabolite; Non-N-oxide gamma-carboline: not detected as this metabolite species |
| Quantified Difference | Qualitative categorical difference: N-oxide is the metabolite vs. parent is the precursor |
| Conditions | In vivo rat model; 100 mg/kg oral dose; urine collection followed by column chromatography and selective solubilization; TiCl₃ reduction, MS, NMR, and IR confirmation [1] |
Why This Matters
For laboratories performing drug metabolism and pharmacokinetic (DMPK) studies on gamma-carboline-based antipsychotic candidates, 2H-pyrido[4,3-b]indol-2-ol is the only compound that can serve as an authenticated metabolite reference standard; the parent gamma-carboline or tetrahydro analogs cannot substitute for metabolite quantification or structural confirmation.
- [1] U.S. Patent 4,798,896. Antipsychotic gamma-carboline N-oxides. Abou-Gharbia M, Moyer JA. Filed 1987, granted 1989. Columns 3–4 (metabolite identification by TiCl₃ reduction, MS, NMR, IR). Available at: https://patents.justia.com/patent/4798896 View Source
